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Compound of Interest

Compound Name: 2-lodopyrimidine

Cat. No.: B1354134

An In-depth Technical Guide on the Core Features of 2-lodopyrimidine as a Building Block in
Synthesis for Researchers, Scientists, and Drug Development Professionals.

Introduction

2-lodopyrimidine is a pivotal heterocyclic building block in modern organic synthesis,
particularly valued in the fields of medicinal chemistry and materials science. Its unique
electronic properties and the reactivity of the carbon-iodine bond make it an exceptionally
versatile substrate for a variety of cross-coupling reactions. This guide provides a
comprehensive overview of the key features of 2-iodopyrimidine, including its physical and
chemical properties, its reactivity in cornerstone palladium-catalyzed reactions, and its
application in the synthesis of biologically active molecules. Detailed experimental protocols
and gquantitative data are presented to facilitate its use in the laboratory.

Physicochemical Properties and Spectroscopic
Data

2-lodopyrimidine is a solid at room temperature with a melting point of approximately 31 °C.
Its reactivity is largely dictated by the polarized C-I bond at the electron-deficient C2-position of
the pyrimidine ring, making it an excellent electrophile for cross-coupling reactions.

Table 1: Physicochemical Properties of 2-lodopyrimidine
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Property Value Reference
Molecular Formula CaHslIN2 Chem-Impex[1]
Molecular Weight 205.99 g/mol Chem-Impex[1]

White to orange to green
Appearance Chem-Impex[1]
powder to crystal

Melting Point 31°C Chem-Impex[1]

CAS Number 31462-54-1 Chem-Impex([1]

Table 2: Spectroscopic Data of 2-lodopyrimidine

Technique Data

Data not explicitly found in search results for 2-
1H NMR iodopyrimidine. Analogous 2-iodopyridine shows

characteristic aromatic proton signals.

Data not explicitly found in search results for 2-

13C NMR
iodopyrimidine.
M s Data not explicitly found in search results for 2-
ass Spec.
P iodopyrimidine.
R Data not explicitly found in search results for 2-

iodopyrimidine.

Core Reactivity and Applications in Synthesis

The primary utility of 2-iodopyrimidine in synthesis stems from its participation in palladium-
catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among
halopyrimidines (I > Br > C| > F) for oxidative addition to a Pd(0) center, which is often the rate-
determining step in these catalytic cycles. This high reactivity allows for milder reaction
conditions and broader substrate scope.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds
between 2-iodopyrimidine and various organoboron compounds. This reaction is widely used
to synthesize 2-aryl- and 2-heteroarylpyrimidines, which are common scaffolds in
pharmaceuticals.

Table 3: Representative Suzuki-Miyaura Coupling Reactions of 2-lodopyrimidine Analogues
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Arylbor .
] Catalyst Base Temp . Yield
Entry onic . Solvent Time (h)
. (mol%) (equiv.) (°C) (%)
Acid
Phenylbo  Pd(PPhs) K2COs Dioxane/
1 T 80-90 4-12 85-95
ronic acid 4 (3) (2) H20 (4:1)
4-
Methoxy PdClz(dp  Cs2COs Toluene/
2 90-100 6-16 80-90
phenylbo  pf) (3) (2) H20 (4:1)
ronic acid
3-
Pd(PPh3)  KsPOa DMF/Hz
3 Tolylboro 80 4-8 82-92
o 4 (5) 3 0 (5:1)
nic acid
2-
Thiophen  Pd(PPhs) K2COs Dioxane/
4 6-14 75-85
eboronic 4 (3) (2) H20 (4:1)
acid
Note:
Yields
are
estimates
based on
analogou
S
reactions
with 2-
bromo-4-
iodopyridi
ne and
may vary
for 2-
iodopyri
midine.
[2]
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Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask containing a magnetic stir bar, add 2-iodopyrimidine (1.0 equiv.), the
arylboronic acid (1.2 equiv.), and the base (e.g., K2COs, 2.0 equiv.).[2]

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle
three times.[2]

Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPhs)s, 3 mol%).
[2]

Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.[2]

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

[2]

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and
water.

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[2]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.[2]

Purify the crude product by flash column chromatography on silica gel.[2]
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Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp?)-C(sp) bond, linking 2-
iodopyrimidine with a terminal alkyne. This reaction is instrumental in the synthesis of 2-
alkynylpyrimidines, which are precursors to various heterocyclic systems and have applications
in materials science.

Table 4: Representative Sonogashira Coupling Reactions of 2-lodopyrimidine Analogues

© 2025 BenchChem. All rights reserved. 6/16 Tech Support


https://www.benchchem.com/product/b1354134?utm_src=pdf-body-img
https://www.benchchem.com/product/b1354134?utm_src=pdf-body
https://www.benchchem.com/product/b1354134?utm_src=pdf-body
https://www.benchchem.com/product/b1354134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Termin  Cataly co- Base . .
catalys ] Solven Temp Time Yield
Entry al st (equiv.
t (°C) (h) (%)
Alkyne (mol%) )
(mol%)
Phenyla  PdClz(P
1 cetylen Phs)2 Cul (4) EtsN (2) THF RT 4 88
e )
4-
Methox PdCIz(P
2 yphenyl  Phs)2 Cul(4) EtN(2 THF RT 4 88
acetyle (2)
ne
FTthynyIt Pd(PPh
3 rimethyl Cul (10) EtsN Toluene 60 6 ~85
silane 2 (5)
Cyclopr  PdCIz(P
4 opylace  Phs)2 Cul (4) EtsN (2) THF RT 3 75
tylene (2)
Note:
Data for
entries
1, 2,
and 4
are
adapted
from a
study
on 2-
benzylo
Xy-5-
iodopyri
midine.
[3] Yield
for
entry 3
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is an
estimat
e based
on
similar
reaction

S.

Experimental Protocol: General Procedure for Sonogashira Coupling

e To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-iodopyrimidine (1.0
equiv.), the palladium catalyst (e.g., PdCIl2(PPhs)z, 2-5 mol%), and the copper(l) co-catalyst
(e.g., Cul, 4-10 mol%).

¢ Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g.,
triethylamine, 2.0-3.0 equiv.).

e Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
« Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).
e Monitor the reaction progress by TLC or LC-MS.

e Upon completion, quench the reaction with a saturated aqueous solution of ammonium
chloride.

o Extract the product with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel.[3]

© 2025 BenchChem. All rights reserved. 8/16 Tech Support


https://www.benchchem.com/product/b1354134?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Sonogashira_Coupling_of_5_Bromopyrimidine_with_Terminal_Alkynes.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Palladium Cycle

Copper Cycle
2-lodopyrimidine Terminal Alkyne from Transmetalation
Oxidative + Base
Addition
[-Pd(Il)L2-Pyr R-CC-Cu

Transmetalation

R-CC-Pd(Il)L2-Pyr

2-Alkynylpyrimidine

Click to download full resolution via product page

Sonogashira Catalytic Cycles
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Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing
for the synthesis of 2-aminopyrimidines. These motifs are prevalent in a vast number of

biologically active compounds, including kinase inhibitors.

Table 5: Representative Buchwald-Hartwig Amination Reactions of 2-lodopyrimidine

Analogues
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Entry

Amine
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(mol%)
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(mol%)

Base
(equiv.

)

Solven Temp Time

(°C) (h)

Yield
(%)

Morphol

ine

Pd2(dba
)3 (1)

BINAP
(1.5)

NaOtBu
1.4)

Toluene  80-100 12-24

80-95

Aniline

Pd(OAc
)2 (2)

XPhos
4)

Cs2C0s
(1.5)

Dioxan
80-110 12-24
e

85-98

Benzyla

mine

Pd(OAc
)2 (2)

Josipho
s(2.2)

K3POa
2

Toluene 100 16

Piperidi
ne

Pd2(dba
)3 (1)

Xantph
0s (2)

NaOtBu
(1.4)

Dioxan
100 18
e

Note:
Yields
are
estimat
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based
on
analogo
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s with
halo-
pyridine
s and -
pyrimidi
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may
vary for
2-
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Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium
precatalyst (e.g., Pdz(dba)s, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base
(e.g., NaOtBu, 1.4 equiv.).

Add 2-iodopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature
(e.g., 80-110 °C).

Monitor the reaction progress by LC-MS or GC-MS.

After completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.qg., ethyl acetate) and filter through a pad of
celite.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography.[4]
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Buchwald-Hartwig Amination Catalytic Cycle

Application in Medicinal Chemistry: Kinase
Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors.

2-lodopyrimidine serves as a key starting material for the synthesis of substituted pyrimidines

that can be further elaborated into potent and selective kinase inhibitors. For instance, various

pyrimidine-based compounds have been developed as inhibitors of Vascular Endothelial
Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical
process in tumor growth and metastasis.[1][5][6]
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Simplified VEGFR-2 Signaling Pathway and Inhibition
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Conclusion

2-lodopyrimidine is a highly valuable and reactive building block in organic synthesis. Its
propensity to readily undergo palladium-catalyzed cross-coupling reactions, including Suzuki-
Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides efficient routes to a diverse
array of substituted pyrimidines. These products are of significant interest, particularly in the
development of kinase inhibitors for cancer therapy. The detailed protocols and reactivity data
presented in this guide are intended to empower researchers to effectively utilize 2-
iodopyrimidine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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